benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
CAS No.:
Cat. No.: VC15238244
Molecular Formula: C25H24ClN5O4
Molecular Weight: 493.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24ClN5O4 |
|---|---|
| Molecular Weight | 493.9 g/mol |
| IUPAC Name | benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
| Standard InChI | InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-8-18(26)9-11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
| Standard InChI Key | HDQFQLAMFINAJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Introduction
Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that belongs to the purine derivative class. It features a purine ring fused with a pyrimidine ring, along with a benzyl ester group and a 4-chlorophenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Chemical Reactions
The synthesis of benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic reactions. These steps may include condensation reactions, cyclization, and esterification to form the final product. The compound can undergo hydrolysis under acidic or basic conditions, and it may form complexes with metal ions due to its nitrogen-containing rings.
Biological Activity and Potential Applications
While specific biological data for benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is limited, compounds with similar structures have shown potential in inhibiting enzymes involved in cell proliferation and interacting with nucleic acids. The chlorine substitution may enhance certain biological activities by altering the compound's reactivity and interaction with biological targets.
Comparison with Similar Compounds
Research and Development
Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is primarily synthesized in laboratory settings for research purposes. It is not approved for therapeutic use in humans or animals. The compound's unique structure suggests potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
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